Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (DHP) class of compounds. DHPs are a significant class of organic compounds recognized for their diverse pharmacological activities. These compounds are often studied for their potential applications in cardiovascular research due to their calcium channel antagonist properties [].
Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a chlorophenyl group, two methyl groups, and two carboxylate ester functional groups attached to a dihydropyridine ring. It has garnered attention for its potential therapeutic applications, particularly in cardiovascular and neurological disorders.
The synthesis of dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through various synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis. This process typically includes:
In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature and solvent choice. Continuous flow reactors may be employed to enhance efficiency and yield. The use of catalysts can also improve reaction rates and product purity .
The molecular structure of dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate features:
Key structural data includes:
Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions typical of dihydropyridines:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action of dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate primarily involves its interaction with calcium channels in cells. By modulating these channels' activity, it can influence various cellular processes such as muscle contraction and neurotransmitter release. The presence of the chlorophenyl and carboxylate groups enhances binding affinity to these targets .
The compound is classified as an irritant; proper safety measures should be taken when handling it .
Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific applications:
This compound exemplifies the versatility of dihydropyridines in both academic research and industrial applications.
1,4-Dihydropyridines (DHPs) represent a privileged scaffold in medicinal chemistry, characterized by a six-membered heterocyclic ring with nitrogen at position 1 and two conjugated double bonds at the 2,3- and 5,6-positions. This core structure serves as the redox-active moiety in biological cofactors like NADH and NADPH, enabling hydride transfer reactions essential for cellular metabolism [4] [8]. The fully conjugated pyridine form is energetically favored, rendering DHPs susceptible to oxidation—a property leveraged in prodrug designs. The Hantzsch-type synthesis remains the primary route for preparing symmetrical and unsymmetrical DHP derivatives, involving multicomponent condensation of aldehydes, β-keto esters, and ammonia [8].
Structurally, DHPs exhibit planar geometry with substituents at C2/C6, C3/C5, and C4 critically modulating electronic distribution and biological activity. The 1,4-dihydropyridine ring adopts a "boat" conformation, with C4 substituents occupying pseudo-axial or equatorial orientations that influence receptor binding. Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exemplifies this architecture, featuring ester groups at C3/C5, methyl groups at C2/C6, and a para-chlorinated phenyl ring at C4 (Table 1) [3] [9].
Table 1: Structural Features of Key 1,4-DHP Derivatives
Compound Name | C4 Substituent | C2/C6 Substituents | C3/C5 Substituents |
---|---|---|---|
Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate | 4-chlorophenyl | Methyl | Methoxycarbonyl |
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate | 4-chlorophenyl | Methyl | Ethoxycarbonyl |
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate | 2-chlorophenyl | Methyl | Methoxycarbonyl |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid | 2,3-dichlorophenyl | Methyl | Carboxylic acid |
The therapeutic significance of DHPs emerged in the 1960s with the discovery of nifedipine, a prototype calcium channel blocker (CCB) for cardiovascular diseases. This breakthrough established the DHP core as a versatile pharmacophore for voltage-gated L-type calcium channel modulation [4] [8]. Subsequent generations expanded applications beyond CCBs, with research revealing DHPs' roles as:
The structural evolution of DHPs reflects ongoing optimization efforts. Early symmetrical diester derivatives (e.g., nimodipine) were succeeded by unsymmetrical esters and fused ring systems to enhance tissue selectivity and mitigate side effects. Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate represents a synthetic intermediate in this lineage, where ester modifications (methyl vs. ethyl) and aromatic substitutions modulate pharmacokinetic and pharmacodynamic profiles [3] [9].
Substituents at C4 and the ester groups at C3/C5 critically define the pharmacological spectrum of DHP derivatives. The C4 aryl group governs steric and electronic interactions with target proteins, while ester moieties influence membrane permeability and metabolic stability [7] [10]:
Nitrophenyl: Boosts P-gp inhibition potency (e.g., Compound 22 reduced doxorubicin resistance with IC₅₀ = 3.8–15.6 μM) [2].
C3/C5 Ester Modifications:
Figure 1: Molecular Interactions of C4 Chlorophenyl DHPs
┌───────────────────────┐│ Calcium Channel │ Cl │ Pore Domain │ │ │ │ Ar─H···O=C─O─···H─N (Helix) │ Van der Waals │ halogen bonding │ with hydrophobic │ │ pockets │ ┌──────────────┴────────────┐ │ │ │ DHP Core: │ └───────────────────────┘ │ - C4-aryl π-stacking │ │ - Ester carbonyl H-bond │ └───────────────────────────┘
Recent studies highlight how chlorine position on the C4 phenyl ring dictates target selectivity:
Table 2: Bioactivity Profiles of Chlorophenyl-Substituted DHPs
C4 Substituent | Calcium Channel Blockade | P-gp Inhibition | MR Antagonism | Key Activities |
---|---|---|---|---|
4-chlorophenyl | Moderate | High | Low | MDR reversal in MES-SA/DX5 cells (5–25 μM) |
2-chlorophenyl | Weak | Moderate | High | Stabilizes MR inactive conformation |
3-nitrophenyl | Low | Very High | Not tested | IC₅₀ = 3.8 μM (HL-60), 15.6 μM (LS180) [2] |
2,3-dichlorophenyl | Not reported | Moderate | High | Enhanced solubility; acid functionality [7] |
This substituent-dependent versatility positions DHPs like dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate as strategic intermediates for developing targeted therapies. Ongoing research exploits their tunable scaffold for isoform-selective calcium channel modulators and non-steroidal MR antagonists [6] [10].
Index of Compound Names
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7